molecular formula C21H23N3O5 B10978056 2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B10978056
M. Wt: 397.4 g/mol
InChI Key: VFSMDYGHKOHUMJ-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENETHYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENETHYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazolidinone ring: This is achieved through the reaction of 4-methoxyphenylacetic acid with an appropriate amine under acidic conditions.

    Attachment of the phenethyl group: This step involves the reaction of the intermediate with 4-methoxyphenethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final acetylation: The final step involves acetylation of the intermediate product using acetic anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENETHYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(4-METHOXYPHENETHYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENETHYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-4-METHYLBENZENESULFONAMIDE
  • 4-METHOXYPHENYL N- (4- (METHYLTHIO)PHENYL)CARBAMATE
  • (Z)-N-(4-METHOXYPHENYL)-1-PHENYLMETHANIMINE

Uniqueness

N-(4-METHOXYPHENETHYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C21H23N3O5/c1-28-16-7-3-14(4-8-16)11-12-22-19(25)13-18-20(26)24(21(27)23-18)15-5-9-17(29-2)10-6-15/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,27)

InChI Key

VFSMDYGHKOHUMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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